molecular formula C8H7ClF3NO2S B2412853 [2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 2352852-84-5

[2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No. B2412853
M. Wt: 273.65
InChI Key: KJNSHHUAEHVFTQ-UHFFFAOYSA-N
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Description

“[2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide” is a chemical compound with the molecular weight of 273.66 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “[2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide” is 1S/C8H7ClF3NO2S/c9-7-3-6 (8 (10,11)12)2-1-5 (7)4-16 (13,14)15/h1-3H,4H2, (H2,13,14,15) . This code provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“[2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide” is a powder at room temperature . It has a molecular weight of 273.66 .

Scientific Research Applications

Vicarious Nucleophilic Substitution in Organic Synthesis

One application of derivatives of [2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide in scientific research involves their use in vicarious nucleophilic substitution (VNS) reactions. Specifically, 1,1,1‐Trifluoro‐N‐[oxido(phenyl)(trifluoromethyl)‐λ4‐sulfanylidene]methanesulfonamide demonstrates reactivity with carbanions bearing a leaving group, yielding VNS products. This represents the first instance of a VNS process on a benzene ring activated by an electron-withdrawing group other than a nitro group, indicating a new realm of possibilities for sulfur-based electron-withdrawing group activated compounds (Lemek, Groszek, & Cmoch, 2008).

Crystallographic Studies

Derivatives of [2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide have also been the subject of structural studies using X-ray powder diffraction. For instance, N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide and its derivatives have been synthesized and studied. These studies, which include DFT optimized molecular geometries, reveal insights into the intermolecular interactions within these compounds, showcasing their structural complexity and the role of hydrogen bonding in their supramolecular architecture (Dey et al., 2015).

Investigating Proton-Donating Ability

The proton-donating ability of trifluoro-N-(2-phenylacetyl)methanesulfonamide has been examined through quantum-chemical calculations and IR spectroscopy. This research has shed light on the conformations and self-associative behavior of the compound in various states, contributing valuable information about its chemical properties and potential applications in reactions requiring a hydrogen bond donor (Oznobikhina et al., 2009).

properties

IUPAC Name

[2-chloro-4-(trifluoromethyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO2S/c9-7-3-6(8(10,11)12)2-1-5(7)4-16(13,14)15/h1-3H,4H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNSHHUAEHVFTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide

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